molecular formula C13H18BClO2 B1592648 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 445303-10-6

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1592648
CAS No.: 445303-10-6
M. Wt: 252.55 g/mol
InChI Key: UUZLARBBTZODKC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: Room temperature to reflux

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Reactant Feed: Continuous feeding of 3-chloro-4-methylphenylboronic acid and pinacol

    Reaction Control: Automated monitoring of temperature, pressure, and reactant concentration

    Purification: Crystallization or distillation to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Conversion to the corresponding phenol

    Substitution: Halogen exchange reactions

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water)

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Resulting from oxidation reactions

    Halogenated Derivatives: From substitution reactions

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals

    Biology: Employed in the development of boron-containing drugs for cancer therapy due to its ability to form stable complexes with biomolecules

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components

Mechanism of Action

The compound exerts its effects through the formation of boron-carbon bonds, which are crucial in Suzuki-Miyaura coupling reactions. The mechanism involves:

    Oxidative Addition: Palladium catalyst inserts into the carbon-halogen bond of the aryl halide

    Transmetalation: Transfer of the aryl group from the boron reagent to the palladium complex

    Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(4-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(3-Bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both chloro and methyl groups on the phenyl ring enhances its utility in selective cross-coupling reactions, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLARBBTZODKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634214
Record name 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445303-10-6
Record name 2-(3-Chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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